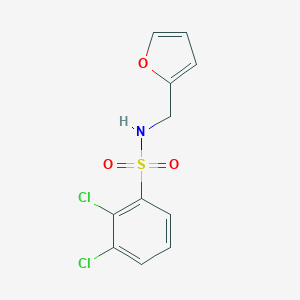![molecular formula C22H21N5O2 B275540 (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275540.png)
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as MPOB-TPhT, is a novel compound that has gained attention in the scientific research community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have a variety of biochemical and physiological effects. In animal studies, (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has also been found to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its potent and selective activity. (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to have minimal toxicity and side effects in animal studies, making it a promising candidate for further research. However, one limitation of using (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine. One area of interest is the development of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine as a treatment for neurodegenerative diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine and its effects on various signaling pathways in cells.
Synthesis Methods
The synthesis of (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves a multi-step process that includes the reaction of 4-methoxybenzylamine with 3-bromobenzyl bromide, followed by the reaction of the resulting compound with 1-phenyl-1H-tetrazole-5-thiol. The final product is obtained by the reaction of the intermediate compound with sodium hydride and 4-methoxybenzyl bromide. The overall yield of the synthesis process is approximately 25%.
Scientific Research Applications
(4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been studied for its potential applications in a variety of fields, including medicinal chemistry, neuropharmacology, and cancer research. In medicinal chemistry, (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to exhibit potent anti-inflammatory and analgesic effects. In neuropharmacology, (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (4-methoxybenzyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been found to inhibit the growth of various cancer cell lines and may have potential as a chemotherapeutic agent.
properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H21N5O2/c1-28-20-12-10-17(11-13-20)15-23-16-18-6-5-9-21(14-18)29-22-24-25-26-27(22)19-7-3-2-4-8-19/h2-14,23H,15-16H2,1H3 |
InChI Key |
ZCEQZLTYLBSMDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)

![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]prop-2-en-1-amine](/img/structure/B275479.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)

![N-[4-(dimethylamino)benzyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275486.png)